(Quinoline-2-carbonyl)valine
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Overview
Description
(Quinoline-2-carbonyl)valine is a compound that combines the structural features of quinoline and valine Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its broad range of pharmaceutical activities, while valine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Quinoline-2-carbonyl)valine typically involves the formation of the quinoline ring followed by the attachment of the valine moiety. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, the use of ionic liquids and ultrasound irradiation has been shown to improve the efficiency and yield of quinoline synthesis .
Chemical Reactions Analysis
Types of Reactions
(Quinoline-2-carbonyl)valine can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
(Quinoline-2-carbonyl)valine has a wide range of applications in scientific research:
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (Quinoline-2-carbonyl)valine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The valine moiety may enhance the compound’s ability to interact with protein targets, potentially leading to increased biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmaceutical applications.
Valine: An essential amino acid involved in protein synthesis and metabolism.
Quinolone: A class of synthetic antibiotics with a quinoline core structure.
Uniqueness
(Quinoline-2-carbonyl)valine is unique due to its combination of the quinoline and valine structures, which may result in enhanced biological activity and specificity compared to other quinoline derivatives
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C15H16N2O3/c1-9(2)13(15(19)20)17-14(18)12-8-7-10-5-3-4-6-11(10)16-12/h3-9,13H,1-2H3,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
QTALALPGMLVHRL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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